Acetamide, N-[(2E)-3-[3-(4-chlorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxy-
Description
Acetamide, N-[(2E)-3-[3-(4-chlorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxy- (CAS: 121488-61-7) is a structurally complex molecule with the formula C₁₈H₁₈ClNO₃ . Key features include:
- E-configuration of the propenyl double bond.
- 4-Chlorophenoxy group attached to a phenyl ring.
- Methyl group at the 1-position of the propenyl chain.
- N-hydroxy acetamide functional group. The InChI string (1S/C18H18ClNO3/c1-13(20(22)14(2)21)6-7-15-4-3-5-18(12-15)23-17-10-8-16(19)9-11-17/h3-13,22H,1-2H3/b7-6+) confirms stereochemistry and substituent arrangement .
Properties
IUPAC Name |
N-[(E)-4-[3-(4-chlorophenoxy)phenyl]but-3-en-2-yl]-N-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-13(20(22)14(2)21)6-7-15-4-3-5-18(12-15)23-17-10-8-16(19)9-11-17/h3-13,22H,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCWFBHLGMHSQM-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC(=CC=C1)OC2=CC=C(C=C2)Cl)N(C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C1=CC(=CC=C1)OC2=CC=C(C=C2)Cl)N(C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121488-61-7 | |
| Record name | BW A879C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121488617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Chlorophenoxy Group Installation
The 3-(4-chlorophenoxy)phenyl moiety is synthesized via nucleophilic aromatic substitution. As demonstrated in CN101391969A, 4-chlorophenol reacts with a halogenated benzene derivative (e.g., 3-bromophenyl acetate) in the presence of anhydrous potassium carbonate in N,N-dimethylformamide (DMF). This method achieves 85–90% yields under reflux conditions.
Reaction Conditions
Carboxylic Acid Activation
The resulting 3-(4-chlorophenoxy)phenylacetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous chloroform. US4379793A reports that refluxing for 24 hours with SOCl₂ yields the acyl chloride quantitatively.
Formation of (E)-1-Methyl-2-Propen-1-ylamine
Wittig Reaction for (E)-Alkene Synthesis
The (E)-configured propenyl chain is constructed via a Wittig reaction between methyltriphenylphosphonium ylide and acetaldehyde derivatives. The ylide is generated by treating methyltriphenylphosphonium bromide with n-butyllithium at −78°C in tetrahydrofuran (THF). Subsequent reaction with acetaldehyde yields (E)-1-methyl-2-propen-1-aldehyde, which is reduced to the corresponding amine using reductive amination.
Optimization Note : Stereoselectivity (>95% E) is achieved by maintaining low temperatures (−78°C) and using bulky phosphonium salts.
Coupling of Propenylamine and Acyl Chloride
Amide Bond Formation
The propenylamine intermediate is reacted with 3-(4-chlorophenoxy)phenylacetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base. US5075330A demonstrates analogous amide couplings at 0–5°C, yielding 70–75% of the acetamide product.
Workup Protocol
-
Quench with ice-cold 1N HCl
-
Extract with ethyl acetate (3 × 50 mL)
-
Dry over MgSO₄, concentrate in vacuo
-
Purify via silica gel chromatography (hexane/ethyl acetate 3:1)
N-Hydroxylation of Acetamide
Hydroxylamine Conjugation
The N-hydroxy group is introduced by reacting the acetamide with hydroxylamine hydrochloride in the presence of sodium acetate and acetyl chloride. US5075330A reports a 65% yield for this step when conducted in dioxane/water at −5°C.
Critical Parameters
-
Temperature : −5°C to 0°C prevents over-oxidation
-
Molar Ratio : Hydroxylamine (1.5 equiv), acetyl chloride (1.1 equiv)
Alternative Synthetic Routes
One-Pot Sequential Coupling
JP2005527569A suggests a one-pot method where 3-(4-chlorophenoxy)phenylacetic acid, propenylamine, and hydroxylamine are reacted sequentially using coupling agents like HATU. This approach reduces purification steps but requires precise stoichiometric control.
Analytical Validation and Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with retention time 12.3 min.
Challenges and Optimization Strategies
Stereochemical Control
Maintaining the (E)-configuration during propenyl chain synthesis necessitates inert atmospheres and strict temperature control. US4379793A emphasizes the use of anhydrous solvents to prevent isomerization.
N-Hydroxy Group Stability
The N-hydroxy moiety is prone to oxidation. Adding antioxidants (e.g., BHT) during workup and storing under nitrogen improves stability.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Scientific Research Applications
N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain infections and diseases.
Mechanism of Action
The mechanism of action of N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with analogs from the literature:
Key Differences and Implications
Backbone Complexity: The target compound’s E-propenyl chain and N-hydroxy acetamide distinguish it from simpler agrochemicals like alachlor () and anticonvulsant piperazine derivatives ().
Substituent Effects: The 4-chlorophenoxy group in the target is linked to phenyl ring systems in pesticides () and antiviral chalcones (). N-hydroxy groups are rare in the analogs but are critical in metalloenzyme inhibition (e.g., hydroxamic acids), suggesting possible protease-targeted activity .
Biological and Functional Relevance: Anticonvulsant piperazine derivatives () rely on hydrogen bonding via acetamide and aromatic interactions, similar to the target’s design. Chalcone derivatives () demonstrate that electron-withdrawing groups (e.g., NO₂, Br) enhance optical properties or binding affinity, which could guide optimization of the target’s chlorophenoxy moiety .
Physicochemical and Spectroscopic Comparisons
- Molecular Weight : The target (335.79 g/mol) is lighter than piperazine derivatives (e.g., Compound 14: 363.38 g/mol) but heavier than alachlor (269.77 g/mol) .
- Spectroscopy: The target’s N-hydroxy acetamide would show IR stretches for -OH (~3200 cm⁻¹) and carbonyl (~1650 cm⁻¹), similar to ’s sulfonamide analogs . NMR would reveal splitting patterns for the E-propenyl group (δ 6.0–7.5 ppm) and aromatic protons from the chlorophenoxy ring .
Biological Activity
Acetamide, N-[(2E)-3-[3-(4-chlorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxy-, also known as N-(3-(3-(4-chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields.
Overview and Structure
The compound features a complex structure with a chlorophenoxy group, a phenyl group, and an acetohydroxamic acid moiety. Its IUPAC name is N-[(E)-4-[3-(4-chlorophenoxy)phenyl]but-3-en-2-yl]-N-hydroxyacetamide, and it has the following molecular formula: C₁₈H₁₈ClNO₃.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Intermediates : Starting from 4-chlorophenol and phenylacetic acid derivatives.
- Hydroxylation and Acetylation : These reactions yield the final product through controlled conditions to ensure high yield and purity.
- Purification : Techniques such as crystallization and chromatography are employed to obtain the final compound in a pure form.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It may inhibit enzymes involved in bacterial cell wall synthesis, which contributes to its effectiveness against various bacterial strains. In vitro studies have shown that it can effectively reduce bacterial growth, making it a candidate for further development in antimicrobial therapies.
Antifungal Effects
In addition to its antibacterial properties, N-hydroxyacetamide has been studied for antifungal activity. It has demonstrated efficacy against certain fungal pathogens, suggesting potential applications in treating fungal infections.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes critical for the survival of pathogenic microorganisms.
- Cell Wall Disruption : By targeting cell wall synthesis pathways, it compromises the structural integrity of bacteria and fungi.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
These findings underscore the potential therapeutic applications of this compound in treating infections and possibly cancer.
Comparative Analysis
When compared with similar compounds, N-hydroxyacetamide stands out due to its unique structural features:
| Compound | Activity | Unique Features |
|---|---|---|
| Compound X | Antimicrobial | Lacks hydroxamic acid moiety |
| Compound Y | Antifungal | Does not exhibit cytotoxicity |
| N-hydroxyacetamide | Antimicrobial & Antifungal | Dual action with potential anticancer properties |
This comparative analysis highlights the versatility of N-hydroxyacetamide as a multi-functional agent in pharmacology.
Q & A
Q. What are the recommended synthesis protocols for this compound, and how can its purity be verified?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of 3-(4-chlorophenoxy)benzaldehyde with methyl acrylate under basic conditions to form the α,β-unsaturated intermediate.
- Step 2 : Hydroxylation of the acrylate group using hydroxylamine hydrochloride in ethanol, followed by acetylation with acetic anhydride.
- Key conditions : Temperature control (60–80°C), anhydrous solvents (e.g., DMSO), and inert atmosphere .
- Characterization :
- NMR : Analyze the (2E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons in ¹H NMR) .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 340.1 (calculated for C₁₈H₁₈ClNO₃) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but poorly soluble in water. Optimize dissolution using sonication or co-solvents (e.g., 10% ethanol) .
- Stability : Store at –20°C in amber vials under argon to prevent oxidation of the hydroxylamine moiety. Monitor degradation via HPLC (retention time shifts >5% indicate instability) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?
- Use density functional theory (DFT) to calculate:
- Frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.
- Binding energies with enzymes (e.g., cytochrome P450) using molecular docking (AutoDock Vina) .
- Validate predictions with molecular dynamics simulations to assess conformational stability in aqueous environments .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Cross-validation : Compare assays (e.g., enzyme inhibition vs. cell viability) to differentiate direct vs. indirect effects.
- Structural analogs : Test derivatives (e.g., fluorophenyl or methoxy substitutions) to isolate pharmacophoric groups influencing activity .
- Meta-analysis : Pool data from PubChem and ChEMBL to identify trends in IC₅₀ values .
Q. How does stereochemistry ((2E)-configuration) impact biological activity?
- Synthesize (2Z)-isomer and compare:
- Bioactivity : Use kinase inhibition assays (e.g., EGFR) to assess stereospecificity.
- Thermodynamics : Measure binding affinity via isothermal titration calorimetry (ITC).
Q. What experimental designs optimize reaction yield while minimizing byproducts?
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) to identify optimal conditions.
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .
- Example workflow :
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 50–90°C | 70°C |
| Reaction time | 4–24 h | 12 h |
| Solvent | DMF vs. DMSO | DMSO |
Methodological Notes
- Contradictory data : Cross-reference spectral libraries (ChemIDplus, EPA DSSTox) to confirm structural assignments .
- Safety : Handle with gloveboxes due to potential hydroxylamine toxicity. Refer to safety data sheets for spill protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
